
3,4-difluoro-N-methylbenzene-1-sulfonamide
Übersicht
Beschreibung
3,4-difluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO2S. It has a molecular weight of 207.2 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3,4-difluoro-N-methylbenzene-1-sulfonamide is 1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Sulfonamide compounds serve as crucial intermediates in the synthesis of various organic molecules. For instance, they have been employed in the Julia-Kocienski olefination reactions, offering pathways to synthesize alkenes and dienes with significant yields and stereoselectivities. This application underscores the role of sulfonamide derivatives in facilitating complex organic transformations, including the high-yielding synthesis of methoxylated stilbenes, highlighting their versatility in organic synthesis and the potential for creating biologically active compounds (Alonso et al., 2005).
Materials Science
In materials science, sulfonamides have been utilized in the development of poly(arylene ether)s, demonstrating the influence of alkyl chain length on thermal properties such as the glass transition temperature. This research provides insights into designing polymers with tailored thermal characteristics for various applications, from aerospace to electronics, showcasing the adaptability of sulfonamide-based monomers in polymer chemistry (Andrejevic et al., 2015).
Pharmacological Research
In the realm of pharmacological research, sulfonamide derivatives have shown promise as anticancer agents. Complexes bearing sulfonamide ligands have been evaluated against cisplatin-resistant ovarian cancer cells, displaying potent anticancer activity. This suggests their potential as alternative therapeutic agents for treating resistant forms of cancer, indicating the diverse biological activities of sulfonamide compounds and their relevance in developing new cancer treatments (Samper et al., 2017).
Environmental Science
Sulfonamide compounds have also found applications in environmental science, particularly in the remediation of pollutants. Studies on the oxidation of perfluorinated compounds using persulfate, under conditions suitable for in-situ groundwater remediation, illustrate the potential of sulfonamide-based processes in addressing environmental contaminants. This highlights the role of sulfonamide derivatives in developing effective methods for the degradation of persistent organic pollutants, contributing to cleaner water resources (Park et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRKIRQKGTNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-methylbenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)
![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

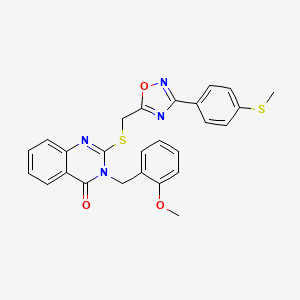

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)
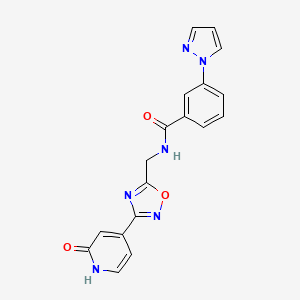
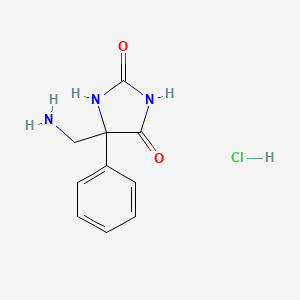
![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)
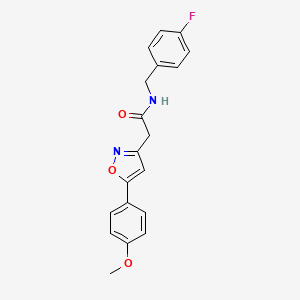
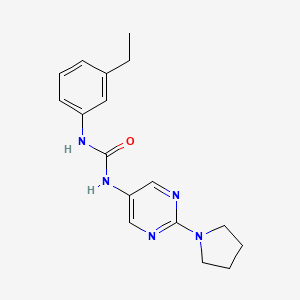
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)
